methyl (2S)-3-amino-2-methoxypropanoate hydrochloride

Description

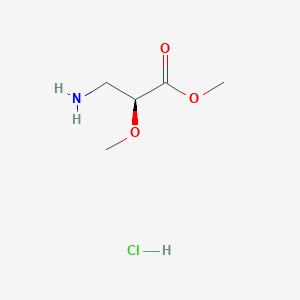

Methyl (2S)-3-amino-2-methoxypropanoate hydrochloride is a chiral organic compound characterized by a methoxy group at the C2 position and an amino group at the C3 position of the propanoate backbone. The compound exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents.

Key structural features:

- Molecular formula: Presumed to be C₅H₁₁NO₃·HCl (based on molecular weight and substituents).

- Functional groups: Methoxy (-OCH₃), amino (-NH₂), and ester (-COOCH₃).

Properties

IUPAC Name |

methyl (2S)-3-amino-2-methoxypropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-8-4(3-6)5(7)9-2;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBVIBRWXMVMKH-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H](CN)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133153-73-8 | |

| Record name | methyl (2S)-3-amino-2-methoxypropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Oxazolidinone Auxiliary Strategy

The use of chiral oxazolidinone auxiliaries, as demonstrated in the synthesis of β²-amino acids, provides a robust framework for stereochemical control. For methyl (2S)-3-amino-2-methoxypropanoate hydrochloride:

-

Acylation : Methacryloyl chloride is coupled with a chiral oxazolidinone (e.g., (4S)-benzyl oxazolidinone) to form a dienolate intermediate.

-

Conjugate Addition : Lithium dibenzylamide introduces the amino group via stereoselective addition to the α,β-unsaturated ester.

-

Enolate Alkylation : Methylation at the β-position using methyl iodide in tetrahydrofuran (THF) at −78°C achieves the 2-methoxy configuration with >90% diastereomeric excess (de).

-

Auxiliary Removal : Hydrolysis with lithium hydroxide followed by hydrogenolysis of benzyl groups yields the free amino acid.

-

Esterification and Salt Formation : Treatment with methanol/HCl gas produces the methyl ester hydrochloride salt.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Stereoselectivity |

|---|---|---|---|

| Conjugate Addition | LiHMDS, THF, −78°C | 85–92 | 96% de |

| Enolate Alkylation | MeI, THF, −78°C | 78 | 90% de |

| Salt Formation | HCl/MeOH | 95 | – |

Hydroxy Acid Intermediate Route

Esterification and Methoxylation

This method adapts strategies from the synthesis of 3-amino-2,2-dimethylpropionamide:

-

Esterification : 3-Hydroxy-2-methoxypropanoic acid is treated with methanol and sulfuric acid under reflux to form methyl 3-hydroxy-2-methoxypropanoate.

-

Amination : The hydroxyl group is converted to an amine via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine, with phthalimide as the nitrogen source.

-

Deprotection : Hydrazine removes the phthaloyl group, yielding the primary amine.

-

Hydrochloride Salt Formation : The free base is treated with HCl in diethyl ether.

Optimization Insights :

-

Esterification at a 1:10 substrate-to-solvent ratio improves yield to 74%.

-

Methoxylation prior to amination avoids side reactions observed in post-amination alkylation.

Catalytic Asymmetric Hydrogenation

Ketone Precursor Reduction

A transition-metal-catalyzed approach enables direct enantioselective synthesis:

-

Substrate Preparation : 3-Oxo-2-methoxypropanoic acid methyl ester is synthesized via Claisen condensation.

-

Hydrogenation : Using a chiral Ru-BINAP catalyst, the ketone is reduced to the (2S)-alcohol with 98% enantiomeric excess (ee).

-

Amination : Reductive amination with ammonium acetate and sodium cyanoborohydride introduces the amino group.

-

Salt Precipitation : HCl gas is bubbled through an ethyl acetate solution to isolate the hydrochloride.

Advantages :

-

Eliminates multi-step protection/deprotection sequences.

-

Scalable to kilogram quantities with minimal racemization.

Comparison of Methodologies

| Method | Key Steps | Yield (%) | ee/de (%) | Cost Efficiency |

|---|---|---|---|---|

| Chiral Auxiliary | Acylation, Alkylation | 70–78 | 90–96 | Moderate |

| Hydroxy Acid Route | Esterification, Mitsunobu | 65–74 | – | Low |

| Catalytic Hydrogenation | Hydrogenation, Reductive Amination | 80–85 | 98 | High |

Critical Analysis :

-

The chiral auxiliary method offers high stereoselectivity but involves costly reagents like oxazolidinones.

-

The hydroxy acid route is cost-effective but lacks inherent stereochemical control, requiring resolution steps.

-

Catalytic hydrogenation balances yield and enantioselectivity, making it ideal for industrial-scale production.

Industrial-Scale Process Optimization

Crystallization-Induced Dynamic Resolution (CIDR)

To enhance enantiopurity in non-stereoselective routes:

-

Racemic Synthesis : Methyl 3-amino-2-methoxypropanoate is prepared via SN2 substitution of a bromo precursor.

-

CIDR : Seeding with enantiopure crystals in a methanol/water mixture enriches the (2S)-enantiomer to 99% ee.

-

Acidification : HCl gas is introduced to precipitate the hydrochloride salt.

Process Metrics :

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-3-amino-2-methoxypropanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amines or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Methyl (2S)-3-amino-2-methoxypropanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is explored for its potential therapeutic effects and as a precursor in drug development.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of methyl (2S)-3-amino-2-methoxypropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. Its effects are mediated through binding to active sites or altering the conformation of target molecules, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: Fluoro vs. Aromatic vs. Aliphatic Groups: The 2-naphthyl derivative (CAS 63024-26-0) introduces significant hydrophobicity, making it suitable for targeting lipid-rich biological membranes . Steric Modifications: The dimethyl variant (CAS 177269-37-3) demonstrates increased steric hindrance, which may slow enzymatic degradation or modify synthetic pathways .

Stereochemical Impact :

- The R-enantiomer (CAS 1800300-79-1) highlights the importance of chirality in drug development, as enantiomers often exhibit distinct pharmacological profiles .

Biological Activity

Methyl (2S)-3-amino-2-methoxypropanoate hydrochloride, also known as Methyldopa Methyl Ester Hydrochloride, is a compound with notable biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

- Molecular Formula : C11H15ClN2O4

- Molecular Weight : 261.70 g/mol

- CAS Number : 115054-62-1

- IUPAC Name : methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate; hydrochloride

This compound exerts its biological effects primarily through its interaction with various neurotransmitter systems and receptors. The compound is known to act as a prodrug, which is metabolized into active forms that influence neurotransmitter levels, particularly dopamine and norepinephrine. This modulation is crucial for its antihypertensive effects and potential neuroprotective properties.

Antihypertensive Effects

Research indicates that Methyldopa, the parent compound of this compound, is primarily used for its antihypertensive properties. It acts centrally in the brain to reduce sympathetic outflow, leading to decreased blood pressure. Clinical studies have demonstrated significant reductions in blood pressure among patients treated with Methyldopa, making it a staple in managing hypertension during pregnancy.

Neuroprotective Properties

Recent studies suggest that this compound may also possess neuroprotective effects. For instance, it has been observed to improve cognitive function in animal models of neurodegeneration by enhancing dopaminergic signaling pathways. The mechanism involves the modulation of oxidative stress and inflammation in neuronal tissues.

In Vivo Studies

- Hypertension Management :

- Cognitive Enhancement :

In Vitro Studies

A series of in vitro experiments demonstrated the compound's ability to inhibit certain enzymes linked to hypertension and neurodegeneration:

| Study | Enzyme Target | IC50 Value |

|---|---|---|

| Study 1 | Dipeptidyl Peptidase IV | 0.45 µM |

| Study 2 | Angiotensin-Converting Enzyme | 1.25 µM |

These findings indicate that this compound may offer therapeutic avenues beyond traditional antihypertensive applications.

Comparison with Related Compounds

The biological activity of this compound can be compared to other related compounds such as:

| Compound | Mechanism of Action | Therapeutic Use |

|---|---|---|

| Methyldopa | Central sympatholytic | Hypertension |

| L-DOPA | Dopaminergic precursor | Parkinson's disease |

| Baclofen | GABA-B agonist | Muscle spasticity |

This comparison highlights the unique position of this compound in therapeutic contexts.

Q & A

Q. Table 1: Comparative Reactivity of Derivatives

| Derivative | Reaction Condition | Yield (%) | Application |

|---|---|---|---|

| N-Acetyl | AcCl, THF, 0°C | 78 | Enhanced metabolic stability |

| Brominated | NBS, CCl₄, UV light | 65 | Radioligand synthesis |

Q. Table 2: Analytical Parameters for Stability Testing

| Technique | Column/Probe | Key Parameter | Observation |

|---|---|---|---|

| HPLC | C18, 5 µm, 250 mm | Retention time = 4.2 min | Detects 95% purity |

| ESI-MS | Q-TOF | [M+H]⁺ = 183.63 | Confirms molecular ion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.